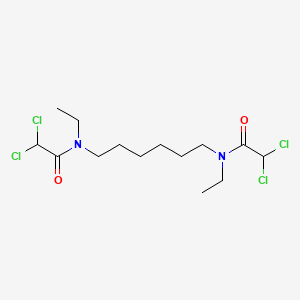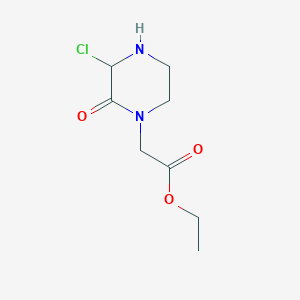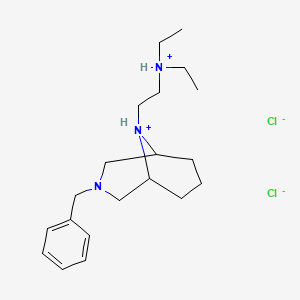
Tetraphosphorus pentasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphorus pentasulfide is an inorganic compound with the chemical formula P₄S₅. It is a yellow solid that is one of the several phosphorus sulfides. This compound is known for its unique structure and reactivity, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphosphorus pentasulfide can be synthesized by reacting white phosphorus (P₄) with sulfur (S₈) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ P₄ + 5S \rightarrow P₄S₅ ]
Industrial Production Methods: In industrial settings, this compound is produced by heating a mixture of white phosphorus and sulfur. The reaction is carried out in a sealed environment to prevent the escape of toxic gases. The product is then purified through sublimation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphorus pentasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorus oxides and sulfur oxides.
Reduction: It can be reduced to form lower phosphorus sulfides.
Substitution: It reacts with organic compounds to form organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Organic compounds with functional groups that can react with phosphorus-sulfur bonds.
Major Products Formed:
Oxidation: Phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂).
Reduction: Lower phosphorus sulfides such as P₄S₃.
Substitution: Various organophosphorus compounds used in pesticides and flame retardants.
Applications De Recherche Scientifique
Tetraphosphorus pentasulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and heterocycles.
Biology: It is used in the study of biological phosphorus-sulfur interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: It is used in the production of lubricants, pesticides, and flame retardants.
Mécanisme D'action
The mechanism of action of tetraphosphorus pentasulfide involves its ability to donate sulfur atoms to other compounds. This property makes it a valuable thionating agent, converting carbonyl groups (C=O) to thiocarbonyl groups (C=S). The molecular targets and pathways involved include the interaction with organic substrates to form thio derivatives, which are crucial in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Phosphorus pentasulfide (P₄S₁₀): Another phosphorus sulfide with a higher sulfur content.
Phosphorus sesquisulfide (P₄S₃): A lower phosphorus sulfide used in match production.
Phosphorus trisulfide (P₄S₇): A compound with intermediate sulfur content.
Comparison: Tetraphosphorus pentasulfide is unique due to its specific sulfur-to-phosphorus ratio, which gives it distinct reactivity and applications. Compared to phosphorus pentasulfide, it has a lower sulfur content, making it less reactive in certain oxidation reactions but more suitable for specific thionation processes.
Propriétés
Numéro CAS |
12137-70-1 |
|---|---|
Formule moléculaire |
P4S5 |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |
Clé InChI |
LOZDOQJARMKMFN-UHFFFAOYSA-N |
SMILES canonique |
P12P3SP(S1)SP(S2)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)








![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)

